N-(2-hydroxyethyl)-7Z,10Z,13Z,16Z,19Z-docosapentaenamide
Overview
Description
N-(2-hydroxyethyl)-7Z,10Z,13Z,16Z,19Z-docosapentaenamide (NHE-DP) is a synthetic analogue of the naturally occurring fatty acid docosapentaenoic acid (DPA). It is a non-toxic, non-ionic surfactant that has been used in a variety of applications, including biochemistry and physiology, as well as in laboratory experiments. NHE-DP has been studied extensively and has been found to have several advantageous properties, including its amphiphilic nature, low toxicity, and ability to interact with a variety of biological molecules.
Scientific Research Applications
Anti-inflammatory and Pro-resolving Activities
N-(2-hydroxyethyl)-7Z,10Z,13Z,16Z,19Z-docosapentaenamide is a compound with notable anti-inflammatory properties. Studies have identified its role in inhibiting the production of inflammatory markers TNF-α and NF-κB in human monocytic cells, indicating its potential in treating inflammation-related conditions (Apaza T et al., 2019). Similarly, research on specialized pro-resolving mediators derived from docosapentaenoic acid highlights the anti-inflammatory and resolution-promoting effects of compounds in this category (Dangi et al., 2010).
Role in Inflammation Resolution and Tissue Regeneration
The compound plays a crucial role in the resolution of inflammation and tissue regeneration. Studies on maresin-like lipid mediators, which share structural similarities with N-(2-hydroxyethyl)-7Z,10Z,13Z,16Z,19Z-docosapentaenamide, demonstrate their efficacy in resolving acute inflammation and promoting tissue repair (Hong et al., 2019). These findings are corroborated by other research on maresins, indicating their potential in macrophage-mediated anti-inflammatory and pro-resolving actions (Serhan et al., 2009).
Activation of TRPV1 Receptors
Research indicates that N-(2-hydroxyethyl)-7Z,10Z,13Z,16Z,19Z-docosapentaenamide can act as an agonist of the transient receptor potential vanilloid-1 (TRPV1) receptor. This activation has implications in pain relief and suggests the compound's potential in analgesic applications (Ticona et al., 2020).
Metabolomic and Lipidomic Effects
In studies exploring the effects of certain bioactive compounds on milk quality and biochemical properties, N-(2-hydroxyethyl)-7Z,10Z,13Z,16Z,19Z-docosapentaenamide has been identified as a significant metabolite. This finding is essential for understanding the compound's role in metabolic processes and its potential impact on nutritional and health aspects (Teng et al., 2021).
properties
IUPAC Name |
(7Z,10Z,13Z,16Z,19Z)-N-(2-hydroxyethyl)docosa-7,10,13,16,19-pentaenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,26H,2,5,8,11,14,17-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZURZCGSKALDLA-JLNKQSITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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